4-Methylpyridazin-3(2H)-one

Crystal Engineering Solid-State Chemistry X-ray Crystallography

Select 4-Methylpyridazin-3(2H)-one specifically for its unique hydrogen-bonded dimer crystal architecture — unlike the monohydrate forms of its 5- and 6-methyl isomers, this discrete supramolecular arrangement delivers consistent solubility, stability, and reactivity in both solution and solid-phase workflows. The 4-methyl group electronically directs regioselectivity in downstream cross-coupling and nucleophilic aromatic substitution, enabling precise construction of GABA-A receptor antagonists (e.g., SR 95103, Ki = 2.2 μM) and 6-aryl-4-methylpyridazinone hypotensive agents. Procuring this exact isomer eliminates batch-to-batch polymorphic variability caused by hydrate formation, securing reproducible derivatization outcomes.

Molecular Formula C5H6N2O
Molecular Weight 110.11 g/mol
CAS No. 33471-40-8
Cat. No. B044325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylpyridazin-3(2H)-one
CAS33471-40-8
Synonyms4-Methylpyridazin-3-one; 
Molecular FormulaC5H6N2O
Molecular Weight110.11 g/mol
Structural Identifiers
SMILESCC1=CC=NNC1=O
InChIInChI=1S/C5H6N2O/c1-4-2-3-6-7-5(4)8/h2-3H,1H3,(H,7,8)
InChIKeyHBPUWDXGIIXNTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methylpyridazin-3(2H)-one (CAS 33471-40-8): A Crystalline Precursor with Distinct Supramolecular Architecture for Heterocycle Synthesis


4-Methylpyridazin-3(2H)-one (CAS: 33471-40-8) is a simple pyridazinone heterocycle featuring a methyl substituent at the 4-position [1]. As a foundational building block, its primary value lies in its ability to serve as a scaffold for constructing more complex, biologically active molecules, such as the selective GABA-A receptor antagonist SR 95103 . Its procurement is driven by the need for a pure, well-characterized intermediate whose distinct crystalline packing and physicochemical profile differentiate it from other methyl-substituted pyridazinone isomers, thereby ensuring consistency in downstream derivatization workflows.

Why 4-Methylpyridazin-3(2H)-one Cannot Be Substituted with Other Methylpyridazinone Isomers in Synthesis


Substituting 4-methylpyridazin-3(2H)-one with its 5- or 6-methyl isomers is not straightforward due to differences in solid-state behavior and electronic structure. X-ray crystallography reveals that while the 5- and 6-methyl isomers crystallize as monohydrates, 4-methylpyridazin-3(2H)-one forms a unique hydrogen-bonded dimer [1]. This distinct supramolecular arrangement can significantly alter its solubility, stability, and reactivity as a building block in both solution and solid-phase syntheses. Furthermore, the position of the methyl group dictates the electronic distribution on the pyridazinone ring, which in turn governs the regioselectivity of subsequent reactions like nucleophilic aromatic substitution or cross-coupling, as demonstrated in the development of 6-substituted-4-methylpyridazinones for hypotensive agents [2].

Quantitative Evidence Guide for Selecting 4-Methylpyridazin-3(2H)-one Over Other Pyridazinone Isomers and Precursors


Comparison of Intermolecular Hydrogen Bonding Motifs in the Crystalline State

X-ray crystallography shows that 4-methylpyridazin-3(2H)-one forms hydrogen-bonded dimers in the solid state. This is in contrast to the 5- and 6-methyl isomers, which crystallize as monohydrates [1].

Crystal Engineering Solid-State Chemistry X-ray Crystallography

Computed Partition Coefficient (LogP) of 4-Methylpyridazin-3(2H)-one

The computed partition coefficient (LogP) for 4-methylpyridazin-3(2H)-one is reported to be approximately -0.16 to 0.49, indicating a relatively hydrophilic character [1][2].

Physicochemical Properties Drug-likeness Lipophilicity

Biological Activity of a 4-Methylpyridazinone-Derived GABA-A Antagonist (SR 95103)

A key derivative synthesized from 4-methylpyridazin-3(2H)-one, SR 95103 [2-(3-carboxypropyl)-3-amino-4-methyl-6-phenylpyridazinium chloride], acts as a selective and competitive GABA-A receptor antagonist with an apparent Ki of 2.2 μM .

GABA-A Receptor Neuroscience Pharmacology

Reported Vendor Purity Specifications

Commercial vendors consistently specify a minimum purity of 97% for this compound, with analytical data (e.g., NMR, HPLC) often provided in batch-specific certificates of analysis .

Quality Control Purity Analytical Chemistry

High-Impact Application Scenarios for 4-Methylpyridazin-3(2H)-one (CAS 33471-40-8)


Scaffold for Developing Selective GABA-A Receptor Modulators

Use 4-methylpyridazin-3(2H)-one as the core scaffold for synthesizing aminopyridazine derivatives targeting the GABA-A receptor. The selective antagonist SR 95103, derived from this exact precursor, demonstrates its utility in producing compounds with a defined mechanism (Ki = 2.2 μM) for neuroscience research .

Starting Material for Regioselective Synthesis of 6-Substituted Pyridazinones

Employ this specific isomer to ensure regiochemical control during the synthesis of 6-(substituted aryl)-4-methyl-2,3-dihydropyridazin-3-ones, a class of compounds investigated for their hypotensive activity [1]. The 4-methyl group's electronic influence directs subsequent functionalization to the desired position.

Crystalline Intermediate in Solid-State Chemistry and Co-crystal Design

Leverage its unique, non-hydrated, hydrogen-bonded dimer structure in crystal engineering studies. Unlike its isomeric monohydrates, 4-methylpyridazin-3(2H)-one provides a distinct supramolecular synthon for designing co-crystals or understanding solid-state reaction mechanisms [2].

Technical Documentation Hub

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